N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
Description
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide is a complex organic compound characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a thiophenylacetamide moiety
Properties
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-2-3-9-19)12-15(16)18-17(20)11-13-5-4-10-24-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSMDOEVZEULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Pyrrolidinylsulfonyl Intermediate: This involves the reaction of 2-methoxy-5-nitrophenylsulfonyl chloride with pyrrolidine under basic conditions to form the pyrrolidinylsulfonyl intermediate.
Coupling with Thiophenylacetamide: The intermediate is then coupled with thiophen-2-ylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the intermediate can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenylacetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-furanylacetamide
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-pyridylacetamide
Uniqueness
This compound is unique due to the presence of the thiophenylacetamide moiety, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
